molecular formula C11H14N4 B2815122 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 2326131-89-7

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No. B2815122
M. Wt: 202.261
InChI Key: IXWRDZXAJZGJNK-UHFFFAOYSA-N
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Description

“5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile” is a novel organic compound with a parent nucleus of pyridine . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .

Scientific Research Applications

Antiproliferative Activity in Leukemia Treatment

  • Application Summary : This compound has been synthesized and evaluated for its in vitro antiproliferative activities against the human leukemia cell line HL-60 .
  • Methods of Application : The compound was synthesized and then tested on the human leukemia cell line HL-60 .
  • Results : Compounds exhibited potent antiproliferative activities against this cell line. The quantitative analysis of apoptosis by flow cytometry demonstrated that the percentages of apoptotic HL-60 cells treated with the compounds were significantly higher than in the control .

Anti-inflammatory Effects

  • Application Summary : A new piperazine compound, which includes “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile”, has been studied for its anti-nociceptive and anti-inflammatory effects .
  • Methods of Application : The compound was tested in various models of inflammation, including paw oedema and pleurisy induced by carrageenan .
  • Results : The compound reduced oedema formation at all hours of the paw oedema test and reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test .

Preparation of Active Pharmaceutical Ingredients

  • Application Summary : “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile” is used as an intermediate in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
  • Methods of Application : The compound is used in chemical reactions to produce various pharmaceutical ingredients .
  • Results : The compound successfully aids in the synthesis of various pharmaceutical ingredients .

Antibacterial Activity

  • Application Summary : Some piperazine derivatives, which may include “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile”, have been studied for their antibacterial activity .
  • Methods of Application : The compounds were synthesized and then tested for their ability to inhibit bacterial growth .
  • Results : The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Anti-tubercular Agents

  • Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : A series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis of Imatinib

  • Application Summary : Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized in the form of its piperazin-1-ium salt, which includes "5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile" .
  • Methods of Application : The compound is used in the synthesis of Imatinib .
  • Results : The compound successfully aids in the synthesis of Imatinib .

SIRT6 Inhibitors

  • Application Summary : This compound has been used in the discovery of a series of new SIRT6 inhibitors. SIRT6 is a deacetylase of histone H3 and inhibitors of SIRT6 have been thought as potential agents for treatment of diabetes .
  • Methods of Application : The compound was tested for its inhibitory activity against SIRT6 in the Fluor de Lys (FDL) assay .
  • Results : The compound showed an IC 50 value of 4.93 μM against SIRT6 . In a mouse model of type 2 diabetes, it could significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose .

Antibacterial Activity

  • Application Summary : Some piperazine chrome-2-one compounds, which may include “5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile”, have been studied for their antibacterial activity .
  • Methods of Application : The compounds were synthesized and then tested for their ability to inhibit bacterial growth .
  • Results : The compound exhibited good antibacterial activity among piperazine chrome-2-one compounds with the protein (PDB ID 1XDQ) .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWRDZXAJZGJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

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